4-(2,4-Dimethylphenyl)-2-fluorobenzoic acid
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Overview
Description
4-(2,4-Dimethylphenyl)-2-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom and two methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethylphenyl)-2-fluorobenzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dimethylphenyl)-2-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
4-(2,4-Dimethylphenyl)-2-fluorobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,4-Dimethylphenyl)-2-fluorobenzoic acid involves its interaction with molecular targets and pathways. The fluorine atom and methyl groups influence the compound’s reactivity and binding affinity to various targets. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(2,4-Dimethylphenyl)-2-fluorobenzoic acid include other fluorinated benzoic acids and methyl-substituted benzoic acids. Examples include:
- 4-Fluorobenzoic acid
- 2,4-Dimethylbenzoic acid
- 2-Fluoro-4-methylbenzoic acid
Uniqueness
What sets this compound apart is the specific combination of fluorine and methyl groups, which imparts unique chemical properties and reactivity. This combination can influence the compound’s stability, solubility, and interactions with other molecules, making it valuable for specific applications .
Properties
IUPAC Name |
4-(2,4-dimethylphenyl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-9-3-5-12(10(2)7-9)11-4-6-13(15(17)18)14(16)8-11/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZGXYWFYDCCOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681235 |
Source
|
Record name | 3-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1183287-38-8 |
Source
|
Record name | 3-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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